molecular formula C6H7BrIN B1281094 3-Bromo-1-methyl-pyridinium iodide CAS No. 32222-42-7

3-Bromo-1-methyl-pyridinium iodide

Cat. No.: B1281094
CAS No.: 32222-42-7
M. Wt: 299.93 g/mol
InChI Key: CTRITASIILKTKI-UHFFFAOYSA-M
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Description

3-Bromo-1-methyl-pyridinium iodide is a pyridinium salt characterized by the presence of a bromine atom at the third position and a methyl group at the first position of the pyridinium ring, with an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-1-methyl-pyridinium iodide can be synthesized by the reaction of 3-bromopyridine with iodomethane in acetonitrile. The reaction is typically carried out by heating the mixture to 70°C for about 5 hours. The purity of the product can be confirmed using proton nuclear magnetic resonance (1H NMR) spectroscopy .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available reagents and standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-methyl-pyridinium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less commonly documented.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Standard oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioethers, while reactions with amines can produce aminopyridinium derivatives.

Scientific Research Applications

3-Bromo-1-methyl-pyridinium iodide has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3-Bromo-1-methyl-pyridinium iodide exerts its effects is primarily related to its ability to participate in halogen bonding and other non-covalent interactions. These interactions can influence the behavior of the compound in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Dimethylaminopyridinium iodide: Similar in structure but with a dimethylamino group at the fourth position instead of a bromine atom.

    3-Chloro-1-methyl-pyridinium iodide: Similar structure with a chlorine atom instead of a bromine atom at the third position.

Uniqueness: 3-Bromo-1-methyl-pyridinium iodide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens like chlorine.

Properties

IUPAC Name

3-bromo-1-methylpyridin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN.HI/c1-8-4-2-3-6(7)5-8;/h2-5H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRITASIILKTKI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)Br.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507123
Record name 3-Bromo-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32222-42-7
Record name 3-Bromo-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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